3'-[2-(2-methoxyphenyl)ethyl]-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-[2-(2-methoxyphenyl)ethyl]-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of an indole and quinazoline moiety, which are connected through a spiro linkage The presence of a methoxyphenyl group and a methyl group further enhances its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[2-(2-methoxyphenyl)ethyl]-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Quinazoline Formation: The quinazoline ring can be constructed through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Spiro Linkage Formation: The spiro linkage is formed by reacting the indole and quinazoline intermediates under specific conditions that promote the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3’-[2-(2-methoxyphenyl)ethyl]-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3’-[2-(2-methoxyphenyl)ethyl]-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3’-[2-(2-methoxyphenyl)ethyl]-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
3’-[2-(2-methoxyphenyl)ethyl]-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spirocyclic structure, which is less common compared to linear or fused ring systems. This unique structure may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[2-(2-methoxyphenyl)ethyl]-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C25H23N3O3/c1-27-21-13-7-5-11-19(21)25(24(27)30)26-20-12-6-4-10-18(20)23(29)28(25)16-15-17-9-3-8-14-22(17)31-2/h3-14,26H,15-16H2,1-2H3 |
InChI Key |
IOVSUXMBGPUDAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.